molecular formula C23H16ClNO6 B5045830 [4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate

[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate

Cat. No.: B5045830
M. Wt: 437.8 g/mol
InChI Key: HCQLSPQCOVGADU-SFQUDFHCSA-N
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Description

[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate typically involves multi-step organic reactions. One common method includes:

    Friedel-Crafts Acylation: This step involves the acylation of a furan ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Oxazole Formation: The intermediate product undergoes cyclization with an appropriate amine and a carbonyl compound to form the oxazole ring.

    Substitution Reaction: The final step involves the substitution of the ethoxy group onto the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocyclic system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of bacterial infections.

Medicine

In medicine, research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its interaction with specific molecular targets in cells can inhibit the growth of cancer cells and reduce inflammation.

Industry

Industrially, the compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of [4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate involves its interaction with specific molecular targets in cells. It can inhibit enzymes involved in critical biological pathways, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzyme systems, thereby preventing bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

  • [4-[(E)-[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate
  • [4-[(E)-[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate

Uniqueness

The uniqueness of [4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the presence of the chlorophenyl group enhances its reactivity and potential biological activity, making it a compound of significant interest in various research fields.

Properties

IUPAC Name

[4-[(E)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]-2-ethoxyphenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClNO6/c1-2-28-20-13-14(5-10-18(20)30-23(27)19-4-3-11-29-19)12-17-22(26)31-21(25-17)15-6-8-16(24)9-7-15/h3-13H,2H2,1H3/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQLSPQCOVGADU-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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